molecular formula C11H14ClNO B13861909 4-(2-Chloro-4-methylphenyl)morpholine

4-(2-Chloro-4-methylphenyl)morpholine

Cat. No.: B13861909
M. Wt: 211.69 g/mol
InChI Key: MPTVSCITGCCNDM-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-methylphenyl)morpholine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. The morpholine ring is a ubiquitous pharmacophore in drug discovery, known for its ability to influence the physicochemical properties of a molecule, such as improving aqueous solubility, and is present in a wide range of therapeutic agents . Research into structurally similar compounds, specifically phencyclidine derivatives where a morpholine ring replaces the piperidine moiety, has shown significant pharmacological activity, including potent analgesic effects in preclinical models . This suggests that 4-(2-Chloro-4-methylphenyl)morpholine could serve as a valuable building block or intermediate in the synthesis of compounds for neuroscientific and pharmacological research. The presence of the chloro and methyl substituents on the phenyl ring offers sites for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize lead compounds . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-(2-chloro-4-methylphenyl)morpholine

InChI

InChI=1S/C11H14ClNO/c1-9-2-3-11(10(12)8-9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

MPTVSCITGCCNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOCC2)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-4-methylphenol: Key Intermediate

The synthesis of 4-(2-chloro-4-methylphenyl)morpholine begins with the preparation of 2-chloro-4-methylphenol, which serves as the electrophilic aromatic compound for subsequent morpholine substitution.

Method Overview:

  • Starting Material: 4-methylphenol (also known as p-cresol), typically technical grade with low water content.
  • Chlorinating Agents: Elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) are used.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl₃) in combination with diaryl sulfides (e.g., diphenyl sulfide) act as catalysts.
  • Reaction Conditions: The chlorination is conducted at temperatures between 0°C and 100°C, with the chlorinating agent added in a molar ratio of approximately 0.95 to 1.2 mol per mole of 4-methylphenol to ensure high selectivity and minimal overchlorination.

Reaction Scheme:

$$
\text{4-methylphenol} + \text{Cl}2 \xrightarrow[\text{AlCl}3, \text{diphenyl sulfide}]{0-100^\circ C} \text{2-chloro-4-methylphenol}
$$

Experimental Data:

  • In a representative example, 100 parts by weight of 4-methylphenol were melted at 35-36°C, with 0.96% by weight AlCl₃ and 1.0 part by weight diphenyl sulfide added.
  • Chlorine gas (73.1 parts by weight) was introduced over 4 hours at 22-33°C.
  • The reaction mixture yielded 93.16% 2-chloro-4-methylphenol with only 0.46% residual 4-methylphenol.
  • Subsequent distillation purified the product to 99.47% purity with 0.49% residual 4-methylphenol and trace impurities.

Purification:

  • The crude chlorination mixture is subjected to preliminary distillation under vacuum to remove catalysts and by-products.
  • Fractional distillation separates 2-chloro-4-methylphenol from unreacted starting material and higher boiling impurities.
  • Alternative purification methods include crystallization and chromatography.
Parameter Value / Condition
Starting material 4-methylphenol (technical grade)
Chlorinating agent Elemental chlorine or sulfuryl chloride
Catalyst system AlCl₃ (0.1–10% w/w), diphenyl sulfide (0.1–10% w/w)
Temperature 0–100°C, typically 22–36°C
Chlorinating agent molar ratio 0.95–1.2 mol per mol 4-methylphenol
Reaction time ~4 hours
Product purity (post-distillation) >99.4% 2-chloro-4-methylphenol

Preparation of 4-(2-Chloro-4-methylphenyl)morpholine via Nucleophilic Substitution

The next step involves the nucleophilic substitution of the phenolic hydroxyl group in 2-chloro-4-methylphenol with morpholine to form 4-(2-chloro-4-methylphenyl)morpholine.

General Reaction:

$$
\text{2-chloro-4-methylphenol} + \text{morpholine} \xrightarrow{\text{base, solvent}} \text{4-(2-chloro-4-methylphenyl)morpholine} + \text{H}_2\text{O}
$$

Typical Conditions:

  • Base: Potassium carbonate (K₂CO₃) or similar mild bases are used to deprotonate the phenol and facilitate substitution.
  • Solvent: Polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF).
  • Temperature: Room temperature to mild heating (e.g., 25–80°C).
  • Reaction Time: Overnight stirring (12–24 hours) to ensure complete conversion.

Mechanism:

  • The phenol oxygen is activated by deprotonation.
  • Morpholine, a secondary amine with a nucleophilic nitrogen, attacks the activated aromatic ring or displaces the leaving group (hydroxyl or halide) via nucleophilic aromatic substitution.
  • The chlorine substituent at the ortho position stabilizes the intermediate and directs substitution.

Research Findings:

  • Morpholine derivatives are often synthesized via ring-opening or substitution reactions using formyl esters and amines under mild conditions.
  • Green synthesis protocols have been developed employing selective monoalkylation of amines with ethylene sulfate and potassium tert-butoxide for morpholine ring formation, indicating potential alternative routes for morpholine derivatives.

Analytical and Spectroscopic Characterization

Comprehensive characterization of the synthesized 4-(2-chloro-4-methylphenyl)morpholine and intermediates is essential for confirming structure and purity.

Summary Table of Preparation Steps

Step Process Description Key Reagents & Conditions Yield / Purity
1 Chlorination of 4-methylphenol to 2-chloro-4-methylphenol 4-methylphenol, Cl₂, AlCl₃, diphenyl sulfide, 22–36°C, 4 h >93% yield, >99% purity after distillation
2 Nucleophilic substitution with morpholine 2-chloro-4-methylphenol, morpholine, K₂CO₃, 1,4-dioxane, rt, overnight High yield, purity dependent on workup

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methylphenyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholines, while oxidation and reduction reactions can produce oxides and amines, respectively .

Scientific Research Applications

4-(2-Chloro-4-methylphenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methylphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Sulfonylphenyl Derivatives

Compounds such as 4-[(4-methoxyphenyl)sulfonyl]morpholine and 4-[(2-methoxyphenyl)sulfonyl]morpholine () share the morpholine core but differ in their sulfonyl-linked aryl substituents. These derivatives exhibit higher polarity due to the sulfonyl group, leading to distinct solubility and crystallinity (melting points: 109–110°C and 85–86°C, respectively). Their synthesis involves Grignard reactions followed by flash chromatography, contrasting with the direct aryl substitution seen in 4-(2-Chloro-4-methylphenyl)morpholine .

Benzylmorpholine Analogues

Examples include 4-(2-chloro-6-methylbenzyl)morpholine and 4-(3-chlorobenzyl)morpholine (). These compounds feature a benzyl linker between the morpholine and aryl group, altering spatial orientation and bioavailability.

Trifluoromethylphenyl Derivatives

4-(4-(Trifluoromethyl)phenyl)morpholine () substitutes the chloro and methyl groups with a trifluoromethyl group. The electron-withdrawing CF₃ group significantly modifies electronic properties, influencing binding affinities in catalysis or receptor interactions. Its synthesis employs nickel-catalyzed cross-coupling, highlighting divergent synthetic routes compared to traditional SNAr reactions .

Heterocyclic-Fused Morpholine Derivatives

Thienopyrimidine-Morpholine Hybrids

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine () integrates a thienopyrimidine ring with morpholine. Synthesis involves POCl₃-mediated chlorination and subsequent morpholine substitution, contrasting with simpler aryl-morpholine preparations .

Thiazolyl-Morpholine Compounds

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine () replaces the phenyl group with a thiazole ring. The thiazole’s nitrogen and sulfur atoms introduce hydrogen-bonding and metal-coordination capabilities, broadening pharmacological applications (e.g., GABA receptor ligands) .

Physical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
4-(2-Chloro-4-methylphenyl)morpholine Not reported Lipophilic ~2.5
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 Moderate (DCM) ~1.8
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Not reported DMSO-soluble ~3.0

Key Notes and Discrepancies

  • Structural Mischaracterization : VPC-14449 (a thiazolyl-morpholine derivative) was initially misassigned as 4,5-dibromoimidazole, leading to conflicting NMR data .
  • Synthetic Challenges : Benzylmorpholine analogues require racemic resolution due to chiral center formation during synthesis (e.g., 4-(1-(2-chlorophenyl)ethyl)morpholine) .

Q & A

What are the optimal synthetic routes for 4-(2-Chloro-4-methylphenyl)morpholine, and how do reaction conditions influence yield and purity?

The synthesis of aryl-substituted morpholines typically involves nucleophilic substitution or alkylation reactions. For example, 2-(4-Chlorophenyl)morpholine is synthesized by reacting 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH) . Key factors include:

  • Temperature control : Excess heat may lead to side reactions (e.g., oxidation of the morpholine ring).
  • Catalyst selection : Sodium hydroxide enhances nucleophilic attack but may require quenching to prevent decomposition.
  • Purification : Column chromatography or recrystallization is critical to isolate the target compound from byproducts like unreacted amines or dimerized species .

How can advanced spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of 4-(2-Chloro-4-methylphenyl)morpholine?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm substituent positions on the phenyl ring (e.g., distinguishing 2-chloro-4-methyl substitution from regioisomers) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving hydrogen bonding patterns (e.g., C–H···O interactions in morpholine derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and detects halogen isotopic patterns (e.g., chlorine’s 35Cl/37Cl^{35}Cl/^{37}Cl signature) .

What methodologies are recommended for evaluating the biological activity of 4-(2-Chloro-4-methylphenyl)morpholine in anticancer research?

  • In vitro cytotoxicity assays : Use MTT or CellTiter-Glo® to screen against cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally similar compounds like 2-(4-Chlorophenyl)morpholine, which shows DNA-intercalating properties .
  • Mechanistic studies : Employ fluorescence polarization to assess DNA binding or western blotting to evaluate apoptosis markers (e.g., caspase-3 activation) .

How can researchers reconcile contradictory reactivity data in nucleophilic substitution reactions involving chloro-substituted morpholine derivatives?

Discrepancies often arise from steric or electronic effects. For example:

  • Substituent position : A 2-chloro substituent (meta to the morpholine group) may exhibit slower substitution than a 4-chloro (para) due to steric hindrance .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may stabilize intermediates differently than protic solvents .

What computational approaches are effective for predicting the structure-activity relationship (SAR) of 4-(2-Chloro-4-methylphenyl)morpholine analogs?

  • Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerase II).
  • QSAR models : Train regression models on datasets of similar compounds (e.g., 4-(4-Bromo-3-fluorobenzyl)morpholine) to predict logP, IC50_{50}, or bioavailability .

How does the position of chloro and methyl substituents on the phenyl ring influence the compound’s physicochemical properties?

  • Lipophilicity : A 2-chloro-4-methyl configuration increases logP compared to 3-chloro analogs due to reduced polarity.
  • Solubility : Methyl groups at the 4-position enhance aqueous solubility slightly by disrupting crystallinity, as seen in analogs like 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline .

What strategies mitigate toxicity risks during in vitro and in vivo studies of chloro-substituted morpholines?

  • Metabolic profiling : Use liver microsomes to identify toxic metabolites (e.g., reactive quinones from oxidation).
  • Alternative substituents : Replace chlorine with fluorine (as in 2-[4-(Difluoromethoxy)phenyl]morpholine) to reduce bioactivation risks .

How can researchers optimize reaction conditions for synthesizing 4-(2-Chloro-4-methylphenyl)morpholine derivatives with high enantiomeric purity?

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric alkylation.
  • Crystallization : Resolve enantiomers via diastereomeric salt formation, as demonstrated in picrate derivatives of morpholinium salts .

What safety protocols are critical for handling chloro-substituted morpholines in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 4-(2-Chloroethyl)morpholine, which releases HCl upon decomposition) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, as chlorinated compounds may cause irritation .

How do crystallographic data from SHELX refinements enhance the understanding of intermolecular interactions in morpholine derivatives?

SHELX programs analyze hydrogen bonding and π-π stacking in crystal lattices. For example:

  • Hydrogen bonds : Morpholine’s oxygen often participates in C–H···O interactions, stabilizing the crystal structure .
  • Packing diagrams : Visualize how chloro and methyl groups influence lattice stability, aiding in polymorphism studies .

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